3,3-Dimethyl-1-(2-nitrophenyl)butan-2-ol

Description

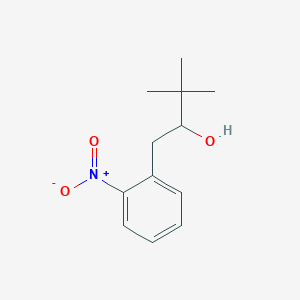

3,3-Dimethyl-1-(2-nitrophenyl)butan-2-ol is a tertiary alcohol characterized by a branched butanol backbone substituted with a 2-nitrophenyl group at the 1-position. The nitro group at the ortho position of the phenyl ring may confer unique electronic and steric effects, influencing reactivity in synthetic pathways or biological activity .

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

3,3-dimethyl-1-(2-nitrophenyl)butan-2-ol |

InChI |

InChI=1S/C12H17NO3/c1-12(2,3)11(14)8-9-6-4-5-7-10(9)13(15)16/h4-7,11,14H,8H2,1-3H3 |

InChI Key |

WWAJDYDDGZIGNS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(CC1=CC=CC=C1[N+](=O)[O-])O |

Origin of Product |

United States |

Comparison with Similar Compounds

3,3-Dimethyl-1-(pyridin-3-yl)butan-2-ol

Structure : The pyridin-3-yl group replaces the 2-nitrophenyl moiety.

Synthesis : Synthesized via condensation of 3,3-dimethyl-1-(pyridin-3-yl)butan-2-one followed by reduction (). Used as a precursor for antifungal benzoylcarbamates .

Reactivity : The pyridine ring enhances coordination with metal catalysts, enabling applications in C–H bond functionalization (cf. ).

Applications : Demonstrated antifungal activity against Candida albicans (MIC₅₀ = 8 μg/mL) in benzoylcarbamate derivatives .

3,3-Dimethyl-2-butanol (Pinacolyl Alcohol)

Structure : Lacks the aromatic substituent, featuring a simpler tertiary alcohol structure.

Physical Properties :

| Property | Value | Source |

|---|---|---|

| Boiling Point | 140–142°C | |

| Molecular Weight | 102.17 g/mol | |

| CAS No. | 464-07-3 |

Applications : Used as a solvent and intermediate in organic synthesis. Its toxicity profile includes irritant effects at high concentrations .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Structure: Contains a benzamide group instead of nitrophenyl but shares the 2-hydroxy-1,1-dimethylethyl backbone. Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol (). Reactivity: The N,O-bidentate directing group facilitates metal-catalyzed reactions, highlighting the role of hydroxyl groups in coordination chemistry .

2-Methyl-3-phenylbutan-1-ol

Structure: Features a phenyl group at the 3-position of a branched butanol chain. Physical Properties:

| Property | Value | Source |

|---|---|---|

| CAS No. | 519183-78-9 | |

| Molecular Formula | C₁₁H₁₆O |

Applications : Primarily used in fragrance and pharmaceutical intermediates due to its aromatic substituent .

Key Comparative Analysis

Electronic Effects of Substituents

- 2-Nitrophenyl Group : The electron-withdrawing nitro group increases the acidity of the hydroxyl group compared to phenyl or pyridinyl analogs. This may enhance reactivity in esterification or nucleophilic substitution reactions.

- Pyridinyl Group : Introduces basicity and metal-coordinating ability, enabling catalytic applications .

Thermodynamic and Solubility Data

| Compound | Boiling Point (°C) | Molecular Weight (g/mol) | LogP (Predicted) |

|---|---|---|---|

| 3,3-Dimethyl-2-butanol | 140–142 | 102.17 | 1.2 |

| 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-ol | N/A | 207.29 | 1.8 |

| 2-Methyl-3-phenylbutan-1-ol | ~200 (est.) | 164.24 | 3.0 |

Note: LogP values estimated via fragment-based methods; experimental data unavailable in evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.